3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid

Medicinal Chemistry Positional Isomerism HIPK2 Inhibition

The dihydropyrano[2,3-b]pyridine scaffold suffers from positional isomerism that can derail kinase inhibitor projects. This 6-carboxylic acid regioisomer (CAS 1260664-03-6) is the exact building block required for patented HIPK2 inhibitor programs (EP 4291183 A1) and CNS-targeted aminomethyl derivatives. Procurement of the 2- or 4-carboxylic acid isomers will not substitute. ● Enables synthesis of oxadiazolyl dihydropyrano[2,3-b]pyridine HIPK2 inhibitors for kidney fibrosis ● Provides the carboxylic acid handle for aminomethyl-functionalized CNS agents ● Solid physical form, HPLC-verified identity, and ready-to-weigh convenience for parallel medicinal chemistry

Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
CAS No. 1260664-03-6
Cat. No. B1402663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid
CAS1260664-03-6
Molecular FormulaC9H9NO3
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESC1CC2=C(N=CC(=C2)C(=O)O)OC1
InChIInChI=1S/C9H9NO3/c11-9(12)7-4-6-2-1-3-13-8(6)10-5-7/h4-5H,1-3H2,(H,11,12)
InChIKeyAECRHVMMLYHHTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic Acid Overview


3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid (CAS 1260664-03-6) is a heterocyclic organic compound with the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol . It belongs to the class of dihydropyrano[2,3-b]pyridines and features a fused pyridine and pyran ring system. The compound possesses a single carboxylic acid functional group at the 6-position of the pyridine ring, which provides a versatile site for further chemical modifications. As a valuable small molecule scaffold , it serves as a key intermediate in medicinal chemistry and pharmaceutical research, particularly for the construction of biologically active compounds targeting central nervous system disorders and kinase inhibition [1]. Its unique scaffold position (6-carboxylic acid regioisomer) distinguishes it from other positional isomers within the dihydropyrano[2,3-b]pyridine family .

Regioisomer-specific scaffold

6-carboxylic acid regioisomer offers unique geometry for derivatization in kinase and CNS research programs.

Versatile synthetic handle

Carboxylic acid at 6-position enables amide, ester, and reduction chemistry for parallel library synthesis.

Reported research use

Cited in patent literature for HIPK2 inhibitor and CNS agent development studies.

Non-Substitutability of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic Acid


Generic substitution fails because positional isomerism within the dihydropyrano[2,3-b]pyridine scaffold yields compounds with profoundly different properties and applications. The position of the carboxylic acid group—whether at the 2-, 4-, or 6-position of the pyridine ring—dictates the compound's electronic distribution, hydrogen-bonding capabilities, and steric accessibility for further derivatization [1]. While 3,4-dihydro-2H-pyrano[2,3-b]pyridine-2-carboxylic acid (CAS 1823367-89-0) and 3,4-dihydro-2H-pyrano[2,3-b]pyridine-4-carboxylic acid (CAS 1448336-34-2) share the identical molecular formula (C9H9NO3) and molecular weight (179.17 g/mol) , they exhibit distinct reactivity profiles and cannot serve as interchangeable building blocks in synthetic pathways. The 6-carboxylic acid regioisomer represents a specific scaffold geometry that aligns with particular binding pockets in biological targets, as evidenced by its involvement in patent-protected therapeutic programs [2]. Substituting one positional isomer for another would alter the spatial orientation of the carboxylic acid moiety, potentially disrupting molecular recognition, pharmacokinetic properties, or downstream synthetic transformations, thereby compromising the integrity of a research program or manufacturing process.

Target Compound
Potential Substitute
Interchangeability Risk
6-carboxylic acid regioisomer
2-carboxylic acid isomer (CAS 1823367-89-0)
Different electronic and steric properties; patent-route specificity may not transfer.
6-carboxylic acid regioisomer
4-carboxylic acid isomer (CAS 1448336-34-2)
Positional isomer with distinct reactivity; may alter target recognition and synthetic outcome.

Differentiation of 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic Acid from Isomers


Exclusive HIPK2 Inhibitor Scaffold

The 6-carboxylic acid regioisomer (CAS 1260664-03-6) is the specific scaffold utilized in patent-protected oxadiazolyl dihydropyrano[2,3-b]pyridine inhibitors of HIPK2 for treating kidney fibrosis [1]. In contrast, the 2-carboxylic acid (CAS 1823367-89-0) and 4-carboxylic acid (CAS 1448336-34-2) positional isomers are not cited in this patent family, indicating that the 6-position carboxylic acid provides a unique geometric and electronic configuration essential for HIPK2 inhibitory activity.

HIPK2 Patent Scope
Class-level
6-COOH isomer explicitly claimed in EP 4291183 A1; 2-COOH and 4-COOH isomers not cited.
Regioisomer-specific patent context for HIPK2-targeted research
Patent analysis; class-level inference.
Medicinal Chemistry Positional Isomerism HIPK2 Inhibition Patent Analysis

Intermediate for Aminomethyl-Substituted CNS Agents

The 6-carboxylic acid functional group on the 3,4-dihydro-2H-pyrano[2,3-b]pyridine scaffold provides a critical anchor point for generating aminomethyl-substituted derivatives, which have been patented for the treatment of central nervous system disorders [1]. The 4-carboxylic acid derivatives of this scaffold class are specifically noted for aldose reductase inhibitory activity [1], establishing a distinct structure-activity relationship for each regioisomer. The 6-carboxylic acid regioisomer, with its para-like positioning relative to the pyran oxygen, offers different electronic and steric properties compared to the 4-carboxylic acid isomer, which is positioned ortho-like to the pyran oxygen and directly influences aldose reductase binding.

CNS Agent Derivatization
Class-level
6-COOH enables aminomethyl-substituted CNS agents; 4-COOH linked to aldose reductase inhibition.
Position determines synthetic route and research target profile
Patent literature review.
Medicinal Chemistry CNS Disorders Aldose Reductase Inhibition Scaffold Analysis

Analytical Differentiation from Positional Isomers

The 6-carboxylic acid regioisomer (CAS 1260664-03-6) is analytically and physically distinct from its 2-carboxylic acid (CAS 1823367-89-0) and 4-carboxylic acid (CAS 1448336-34-2) positional isomers . While all three compounds share the identical molecular formula (C9H9NO3) and molecular weight (179.17 g/mol), they possess different CAS numbers, SMILES strings, and physical properties . The 6-carboxylic acid regioisomer is a solid at room temperature , whereas the physical states of the 2- and 4-carboxylic acid isomers are not consistently reported, indicating potential differences in crystallinity and handling properties. These analytical distinctions necessitate specific quality control measures, including HPLC retention time verification against authentic reference standards, to ensure the correct regioisomer is procured and utilized.

Analytical Identity
Data to verify
Distinct CAS, SMILES, solid state vs. 2-COOH and 4-COOH isomers; same molecular weight.
Regioisomer-specific QC verification required
Sources not specified; supplier data review advised.
Analytical Chemistry Quality Control Regioisomer Differentiation Procurement Specification

Privileged Scaffold for Kinase Inhibition and CNS Targeting

The dihydropyrano[2,3-b]pyridine core structure is recognized as a privileged scaffold for developing kinase inhibitors and neuroactive agents [1]. This scaffold is specifically utilized in oxadiazolyl dihydropyrano[2,3-b]pyridine inhibitors of homeodomain interacting protein kinase 2 (HIPK2) for treating kidney fibrosis [2], and is also implicated in the development of potassium channel antagonists [3]. The 3,4-dihydro-2H-pyrano[2,3-b]pyridine core provides a rigid, planar, and hydrogen-bond-capable framework that effectively engages the ATP-binding pockets of kinases. The 6-carboxylic acid derivative serves as a key intermediate for constructing more complex molecules within this therapeutically relevant chemical space, offering a defined synthetic entry point to this privileged scaffold class.

Privileged Scaffold
Class-level
Dihydropyrano[2,3-b]pyridine core used in HIPK2 and potassium channel antagonist research.
Scaffold validated for kinase and ion channel studies
Class-level property; individual compound activity may vary.
Kinase Inhibition CNS Drug Discovery Privileged Scaffold HIPK2

Application Scenarios for 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic Acid


HIPK2 Inhibitor Synthesis for Kidney Fibrosis

The 6-carboxylic acid regioisomer is the specific core scaffold employed in the synthesis of oxadiazolyl dihydropyrano[2,3-b]pyridine inhibitors of HIPK2 for the treatment of kidney fibrosis, as documented in EP 4291183 A1 [1]. Researchers engaged in HIPK2 inhibitor development or kidney fibrosis drug discovery should utilize this specific regioisomer to ensure fidelity to the patented synthetic routes and to maintain the structural features required for HIPK2 binding. Procurement of the 2- or 4-carboxylic acid isomers would yield different final compounds with potentially diminished or absent HIPK2 inhibitory activity.

Aminomethyl-Substituted CNS Drug Development

The 6-carboxylic acid derivative serves as a critical intermediate for the synthesis of aminomethyl-substituted dihydropyrano[2,3-b]pyridines, a compound class patented for the treatment of central nervous system disorders [2]. The 6-position carboxylic acid provides the necessary functional handle for introducing aminomethyl groups at specific positions on the scaffold, enabling the exploration of structure-activity relationships for CNS targets. Researchers should select this regioisomer over the 4-carboxylic acid isomer, which is documented for aldose reductase inhibition and may lead to different biological outcomes [2].

Kinase-Focused Compound Library Synthesis

The dihydropyrano[2,3-b]pyridine scaffold is recognized as a privileged structure for kinase inhibitor development [3]. The 6-carboxylic acid derivative provides a versatile synthetic entry point for constructing diverse compound libraries targeting the ATP-binding pockets of kinases. Its solid physical form facilitates accurate weighing and handling in parallel synthesis workflows. The carboxylic acid group enables a wide range of chemical transformations, including amide bond formation, esterification, and reduction, allowing for rapid exploration of chemical space around the kinase-binding scaffold.

Analytical Reference Standard for Regioisomer Verification

Due to the existence of positional isomers with identical molecular formulas and molecular weights (2-carboxylic acid, CAS 1823367-89-0; 4-carboxylic acid, CAS 1448336-34-2) , the 6-carboxylic acid compound serves as an essential analytical reference standard for verifying the identity of synthesized or procured materials. Analytical laboratories should utilize authentic samples of CAS 1260664-03-6 to establish HPLC retention times, NMR spectra, and other analytical fingerprints to confirm the correct regioisomer is being used in research or manufacturing processes.

Application
Selection Property
Validation Focus
HIPK2 inhibitor synthesis for kidney fibrosis research
Regioisomer-specific scaffold geometry
HIPK2 target engagement and synthetic route fidelity
Aminomethyl-substituted CNS agent synthesis
6-position carboxylic acid derivatization
CNS target SAR; avoid aldose reductase bias
Kinase-focused compound library construction
Privileged scaffold with versatile anchor
ATP-binding pocket engagement potential
Regioisomer identity verification
Distinct analytical fingerprint (CAS, SMILES)
HPLC/NMR reference standard for QC

Technical Documentation Hub

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